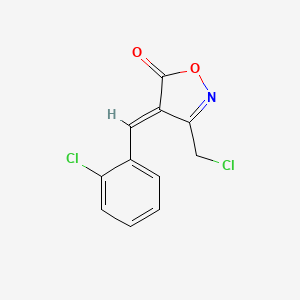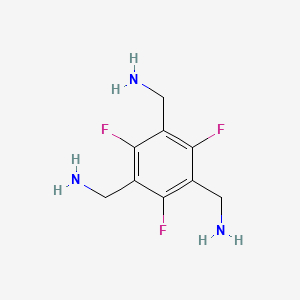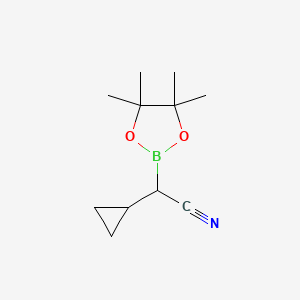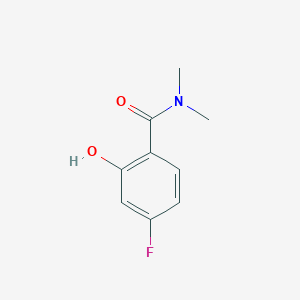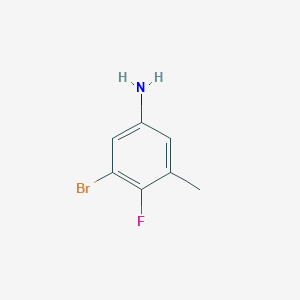
3-Bromo-4-fluoro-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-methylaniline can be achieved through several methods. One common approach involves the halogenation of 4-fluoro-5-methylaniline. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts acylation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and acyl chlorides for Friedel-Crafts acylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while Friedel-Crafts acylation can produce acylated products .
Scientific Research Applications
3-Bromo-4-fluoro-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-4-methylaniline: A closely related compound with similar substituents but different positions.
5-Bromo-4-fluoro-2-methylaniline: Another isomer with the bromine and fluorine atoms in different positions
Uniqueness
3-Bromo-4-fluoro-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in various fields .
Properties
Molecular Formula |
C7H7BrFN |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-methylaniline |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |
InChI Key |
QZVKPIOMMWAMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
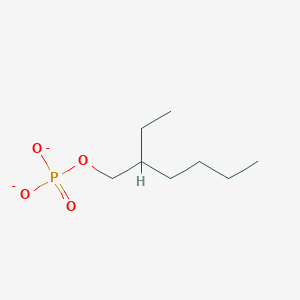
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758138.png)
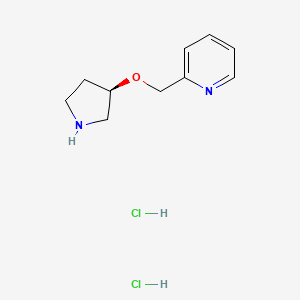

![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)
